antibiotic prodrug NR-NO2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The antibiotic prodrug NR-NO2 is a hypoxia-activated compound that combines an antibiotic with a chemotherapeutic agent. This prodrug is designed to target both cancer cells and bacterial infections, leveraging the elevated levels of nitroreductase enzymes in cancer cells to activate the drug. Upon activation, NR-NO2 exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NR-NO2 involves the combination of an antibiotic, such as norfloxacin, with a chemotherapeutic agent and a fluorescent dye. The synthetic route typically includes the following steps:
Formation of the antibiotic-chemotherapeutic conjugate: The antibiotic is chemically linked to the chemotherapeutic agent through a suitable linker.
Incorporation of the fluorescent dye: The conjugate is then attached to a fluorescent dye to enable real-time monitoring of drug release.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods
Industrial Production Methods
Industrial production of NR-NO2 would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The process would include stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
NR-NO2 undergoes several types of chemical reactions, including:
Reduction: The nitro group in NR-NO2 is reduced by nitroreductase enzymes in hypoxic conditions, leading to the activation of the prodrug.
Hydrolysis: The conjugate undergoes hydrolysis to release the active antibiotic and chemotherapeutic agent.
Fluorescence activation: The reduction of the nitro group also triggers a fluorescence signal, enabling real-time monitoring of drug release
Common Reagents and Conditions
Nitroreductase enzymes: These enzymes are crucial for the reduction of the nitro group in hypoxic conditions.
Aqueous buffers: Used to maintain the pH and ionic strength during the reactions.
Chromatographic solvents: Employed for the purification of the final product
Major Products Formed
The major products formed from the reactions of NR-NO2 include the active antibiotic, the chemotherapeutic agent, and the fluorescent dye. These products are released upon the reduction and hydrolysis of the prodrug .
Scientific Research Applications
NR-NO2 has a wide range of scientific research applications, including:
Cancer therapy: The prodrug targets hypoxic tumor cells, providing a selective and effective treatment for various cancers.
Antibacterial therapy: NR-NO2 exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a valuable tool in combating bacterial infections.
Theranostics: The incorporation of a fluorescent dye allows for real-time monitoring of drug release, enabling image-guided therapy and treatment monitoring.
Drug resistance studies: NR-NO2 can be used to study the mechanisms of drug resistance in cancer cells and bacteria, providing insights into overcoming resistance .
Mechanism of Action
The mechanism of action of NR-NO2 involves the following steps:
Selective accumulation: NR-NO2 selectively accumulates in hypoxic tumor cells due to the elevated levels of nitroreductase enzymes.
Reduction and activation: The nitro group in NR-NO2 is reduced by nitroreductase enzymes, leading to the activation of the prodrug.
Drug release: The reduction triggers the release of the active antibiotic and chemotherapeutic agent, which exert their effects on the target cells.
Fluorescence signal: The reduction also activates the fluorescent dye, enabling real-time monitoring of drug release .
Comparison with Similar Compounds
NR-NO2 can be compared with other similar compounds, such as:
Nitric oxide-releasing prodrugs: These prodrugs release nitric oxide upon activation, providing antibacterial and anticancer effects.
Cephalosporin-3′-diazeniumdiolates: These compounds are nitric oxide donor prodrugs that exhibit antibacterial activity.
Sultamicillin: A prodrug that links ampicillin and sulbactam, providing enhanced antibacterial activity
NR-NO2 is unique in its combination of an antibiotic, a chemotherapeutic agent, and a fluorescent dye, providing a multifaceted approach to cancer and bacterial therapy. Its hypoxia-activated mechanism and real-time monitoring capabilities set it apart from other prodrugs .
Properties
Molecular Formula |
C57H52FN5O12 |
---|---|
Molecular Weight |
1018.0 g/mol |
IUPAC Name |
[3-[[6'-(diethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxycarbonyloxymethyl]-5-methyl-2-[(4-nitrophenyl)methoxy]phenyl]methyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C57H52FN5O12/c1-5-60(6-2)39-16-18-45-50(26-39)74-51-27-40(17-19-46(51)57(45)44-11-9-8-10-41(44)55(66)75-57)73-56(67)72-33-37-25-34(4)24-36(53(37)70-31-35-12-14-38(15-13-35)63(68)69)32-71-54(65)43-30-61(7-3)48-29-49(62-22-20-59-21-23-62)47(58)28-42(48)52(43)64/h8-19,24-30,59H,5-7,20-23,31-33H2,1-4H3 |
InChI Key |
QZPJRFFBKTUXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OCC4=C(C(=CC(=C4)C)COC(=O)OC5=CC6=C(C=C5)C7(C8=C(O6)C=C(C=C8)N(CC)CC)C9=CC=CC=C9C(=O)O7)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.